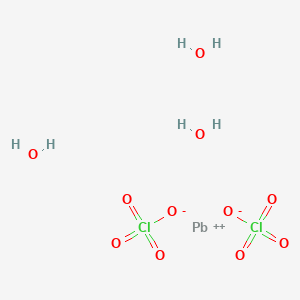
2,5-Dibromo-1,3-difluorobenzene
Vue d'ensemble
Description
2,5-Dibromo-1,3-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 and a molecular weight of 271.89 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-1,3-difluorobenzene consists of a benzene ring substituted with two bromine atoms and two fluorine atoms . The exact positions of these substituents can be inferred from the name: the bromine atoms are located at the 2nd and 5th positions of the benzene ring, while the fluorine atoms are at the 1st and 3rd positions .Physical And Chemical Properties Analysis
2,5-Dibromo-1,3-difluorobenzene is a solid at room temperature . It has a predicted boiling point of 203.1±35.0 °C and a predicted density of 2.087±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Applications De Recherche Scientifique
Pharmaceutical Intermediates
2,5-Dibromo-1,3-difluorobenzene: is a valuable intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of difluorophenyl salicylic acid, fluoroquinolone antibacterials, and ticagrelor, which are important for their respective therapeutic uses .
Agrochemical Synthesis
In the agricultural sector, this compound serves as an essential intermediate for synthesizing fluorophenyl-based insecticides. These insecticides are significant for protecting crops from pests and ensuring higher yields .
Liquid Crystal Development
The compound is utilized in creating a series of lateral difluoro-substituted negative dielectric anisotropy liquid crystals. These materials are integral to the advancement of display technologies, offering improved performance and energy efficiency .
Lithium Battery Technology
2,5-Dibromo-1,3-difluorobenzene: is used as a diluent in high-performance lithium metal batteries. Its inclusion in battery technology contributes to the development of more efficient and longer-lasting energy storage solutions .
Organic Synthesis
As a halogenated aromatic compound, it is frequently employed as a reagent in organic synthesis. It aids in the creation of a variety of compounds, including pharmaceuticals, dyes, and other industrial products, showcasing its versatility in chemical reactions .
Industrial Processes
This compound’s applications extend to various industrial processes where it is used as a reagent or catalyst. Its properties facilitate the production of materials that require specific halogenated aromatic structures .
Safety and Hazards
This compound is labeled with the GHS07 signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It is known that this compound is used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an organic synthesis intermediate, it likely participates in various chemical reactions, potentially including fluorination and bromination reactions .
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-1,3-difluorobenzene can be influenced by various environmental factors. For instance, it is sensitive to light, heat, and air, and may decompose when heated or exposed to light . Therefore, it should be stored in a cool, dark place away from heat sources .
Propriétés
IUPAC Name |
2,5-dibromo-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUXAWVQPORIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641036 | |
| Record name | 2,5-Dibromo-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128259-71-2 | |
| Record name | 2,5-Dibromo-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-3,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)







